An In-depth Technical Guide to the Chemical Properties and Stability of tert-Butyl 2-Bromoisonicotinate
An In-depth Technical Guide to the Chemical Properties and Stability of tert-Butyl 2-Bromoisonicotinate
Introduction
Tert-butyl 2-bromoisonicotinate is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and a tert-butyl ester, offers a versatile platform for molecular elaboration. The bromine atom serves as a handle for a wide array of cross-coupling reactions, enabling the introduction of diverse functionalities. Simultaneously, the tert-butyl ester group provides protection for the carboxylic acid, which can be selectively removed under specific conditions. This guide provides an in-depth analysis of the compound's chemical properties, stability profile, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals to harness its full synthetic potential safely and effectively.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in research and development. This section delineates the key physicochemical and spectroscopic characteristics of tert-butyl 2-bromoisonicotinate.
Physicochemical Data Summary
The essential properties of tert-butyl 2-bromoisonicotinate are summarized below for quick reference. While empirical data for some properties like melting point and solubility are not consistently published, characteristics can be inferred from its structure and data on analogous compounds.[1]
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 2-bromopyridine-4-carboxylate | [2][3] |
| Synonyms | 2-Bromo-4-pyridinecarboxylic acid tert-butyl ester | [4] |
| CAS Number | 887579-30-8 | [2][4] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2][3] |
| Molecular Weight | 258.11 g/mol | [4] |
| Monoisotopic Mass | 257.00514 Da | [3] |
| Appearance | White to very pale yellow crystalline powder | [1] |
| Purity | Commercially available at ≥97% | [2] |
| Solubility | No specific data available; predicted to be soluble in common organic solvents (DCM, THF, EtOAc) and poorly soluble in water. | [1] |
Spectroscopic Signature: An Expert's Perspective
While a dedicated public spectral database for this specific compound is sparse, its structure allows for a confident prediction of its spectroscopic signatures. These predictions are crucial for reaction monitoring and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be clean and highly informative. The most prominent feature will be a sharp singlet at approximately 1.6 ppm , integrating to 9 protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group.[5][6] The pyridine ring will display three distinct signals in the aromatic region (typically 7.5-9.0 ppm ). The precise chemical shifts and coupling patterns of these aromatic protons provide unambiguous confirmation of the 2-bromo-4-carboxylate substitution pattern.
-
¹³C NMR Spectroscopy : The carbon spectrum will corroborate the structure with key signals. The tert-butyl group will show two signals: one for the quaternary carbon around 82 ppm and another for the three equivalent methyl carbons around 28 ppm .[5] The ester carbonyl carbon will appear significantly downfield, typically in the 163-165 ppm range. The six carbons of the pyridine ring will resonate in the aromatic region, with the carbon atom attached to the bromine (C2) being significantly influenced by the halogen's electronic effects.
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group confirmation. A strong, sharp absorption band between 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. Aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹ , while aromatic C-H stretches appear above this threshold. The C-Br stretch is expected in the fingerprint region (< 1000 cm⁻¹), but can be difficult to assign definitively.[7]
-
Mass Spectrometry (MS) : Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion [M]⁺ and related fragments due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are 258.01241 and 279.99435, respectively.[3]
Part 2: Chemical Stability, Reactivity, and Handling
The utility of tert-butyl 2-bromoisonicotinate is defined by its dual reactivity. Understanding its stability under various conditions is paramount to prevent unwanted side reactions and ensure procedural success.
Storage and Thermal Stability
For optimal shelf-life, tert-butyl 2-bromoisonicotinate should be stored in a cool, dark, and dry place in a tightly sealed container.[1] The parent 2-bromoisonicotinic acid is a stable solid, and the ester shares this general stability under recommended conditions.[1][8] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential slow degradation from atmospheric moisture or oxygen, especially if the material is of very high purity for sensitive applications.[8]
pH-Dependent Stability: The Dichotomy of the tert-Butyl Ester
The tert-butyl ester is classified as an acid-labile protecting group, and this behavior is the cornerstone of its synthetic utility and its primary stability concern.
-
Acidic Conditions (High Lability) : The ester bond is readily cleaved under strongly acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the highly stable tert-butyl cation, which then typically eliminates a proton to form isobutylene gas.[9] This deprotection is often achieved with reagents like trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent.[10] Even moderately strong acids can initiate this process.[11] This lability dictates that all synthetic steps preceding the desired deprotection must be conducted under neutral or basic conditions.
-
Basic Conditions (High Stability) : In stark contrast to its acid lability, the tert-butyl ester is highly resistant to base-mediated hydrolysis (saponification).[10] The steric bulk of the tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack by hydroxide or other bases. This robustness allows for the use of basic reagents in other parts of the molecule without compromising the ester.
Reactivity Profile and Synthetic Applications
The synthetic versatility of tert-butyl 2-bromoisonicotinate stems from the orthogonal reactivity of its two key functional groups.
-
Reactions at the C-Br Bond : The 2-bromo position on the pyridine ring is activated for a host of metal-catalyzed cross-coupling reactions. This is the primary reason for its use as a building block. Key transformations include:
-
Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling : Reaction with alkenes to form C-C bonds.
-
Stille Coupling : Reaction with organostannanes to form C-C bonds.
-
-
Incompatibilities : The compound should not be mixed with strong oxidizing agents, which can react with the pyridine ring.[1][12] Strong acids will cause deprotection, and while generally stable to bases, very strong bases like organolithium reagents could potentially react at the pyridine ring.[8][13]
Part 3: Experimental Protocols and Safety
Adherence to rigorous, validated protocols is essential for both safety and experimental reproducibility.
Hazard Identification and Safety Precautions
Based on data from the parent acid and analogous bromo-compounds, tert-butyl 2-bromoisonicotinate is classified as a hazardous substance.[1][14]
| Hazard Classification | Description | Precautionary Action |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation. | Wear nitrile gloves. Wash hands thoroughly after handling.[1][14] |
| Serious Eye Damage/Irritation, Category 2A | Causes serious eye irritation. | Wear safety glasses with side shields or chemical goggles.[1][14] |
| Acute Toxicity (Oral) | Potential for harm if swallowed. | Do not ingest. Wash hands before eating.[15][16] |
| STOT SE 3 (Respiratory) | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood.[13][17] |
Protocol 1: Standard Handling and Weighing Procedure
This protocol ensures minimal exposure and maintains the integrity of the compound.
-
Preparation : Don all required Personal Protective Equipment (PPE): lab coat, nitrile gloves, and chemical safety goggles.
-
Work Area : Perform all manipulations within a certified chemical fume hood to mitigate inhalation risk.[13]
-
Dispensing : Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing : Carefully transfer the required amount of the crystalline solid to a weighing vessel using a clean spatula. Avoid creating dust.[1]
-
Closure : Promptly and securely seal the reagent container after dispensing. Purging the headspace with an inert gas like argon before sealing is recommended for long-term storage.
-
Cleanup : Clean any spills immediately. Decontaminate the spatula and work surface. Dispose of contaminated materials (e.g., weighing paper, gloves) in the appropriate solid chemical waste stream.
// Nodes storage [label="Storage\n(Cool, Dark, Dry)", fillcolor="#FBBC05"]; ppe [label="Don PPE\n(Gloves, Goggles)", fillcolor="#EA4335"]; hood [label="Work in Fume Hood", fillcolor="#4285F4"]; weigh [label="Weigh Compound", fillcolor="#34A853"]; reaction [label="Add to Reaction", fillcolor="#4285F4"]; cleanup [label="Cleanup & Disposal", fillcolor="#EA4335"];
// Edges storage -> ppe [label="Retrieve"]; ppe -> hood [label="Prepare"]; hood -> weigh [label="Execute"]; weigh -> reaction [label="Proceed"]; reaction -> cleanup [label="Conclude"]; } .dot Caption: Standard laboratory workflow for handling solid reagents.
Conclusion
Tert-butyl 2-bromoisonicotinate is a high-value synthetic intermediate whose effective use hinges on a nuanced understanding of its stability and reactivity. Its key feature is the orthogonal nature of its functional groups: a sterically hindered, base-stable, and acid-labile tert-butyl ester, paired with a versatile bromine atom primed for cross-coupling chemistry. By adhering to the principles of safe handling and leveraging its unique pH-dependent stability, researchers can confidently employ this reagent to construct complex molecular architectures, accelerating discovery in pharmaceuticals and materials science.
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Organic Chemistry Portal. tert-Butyl Esters. [Link]
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Reddit. (2016, April 27). Most labile ester protecting group?. [Link]
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ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
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Journal of Magnetic Resonance. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]
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PubChem. tert-Butyl N-(2-bromoethyl)carbamate. [Link]
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